molecular formula C11H11NO3 B2545575 N-(2-(furan-3-yl)ethyl)furan-2-carboxamide CAS No. 1428355-30-9

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

Cat. No. B2545575
CAS RN: 1428355-30-9
M. Wt: 205.213
InChI Key: YVYHRWJVYNFTHY-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves reactions such as the Suzuki-Miyaura cross-coupling, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was obtained from furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N with high yields . Similar synthetic strategies could be applied to synthesize N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be characterized by techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was elucidated using single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . These techniques provide insights into the conformation and electronic properties of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical transformations. Acid-catalyzed transformations of these compounds can lead to ring opening and the formation of new heterocyclic systems, as observed with N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . Additionally, the interaction of furan-2-carboxamide derivatives with metal ions can result in the formation of complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. These properties can be studied through various spectroscopic and computational methods. For instance, the thermal decomposition of metal complexes derived from furan-2-carboxamide ligands can be investigated using thermogravimetry . The antioxidant and antimicrobial activities of these compounds can also be assessed through in vitro assays, providing information on their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-(2-(furan-3-yl)ethyl)furan-2-carboxamide have been a significant area of interest. Studies have demonstrated the synthesis of complex molecules through processes such as electrophilic substitution reactions, showcasing the versatility of furan-based compounds in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, emphasizing the reactivity of furan derivatives under various conditions (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antioxidant Activities

Furan derivatives have shown promising antimicrobial and antioxidant activities. Devi et al. (2010) synthesized a series of compounds, including 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, and evaluated their antimicrobial and antioxidant properties, highlighting the potential of furan derivatives in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Biobased Polyesters and Sustainable Materials

The application of furan derivatives in the synthesis of biobased polyesters represents an exciting development in materials science. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters. This research underscores the potential of furan derivatives in creating sustainable materials with varied applications (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Inhibitors of Lethal Viruses

Research into furan-carboxamide derivatives has also identified potential inhibitors of lethal viruses. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and demonstrated their efficacy as potent inhibitors of the influenza A H5N1 virus, marking a significant step forward in antiviral drug development (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(10-2-1-6-15-10)12-5-3-9-4-7-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYHRWJVYNFTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

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